1-benzyl-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound characterized by its unique structural features, which include a benzodiazole ring and a pyrrolidinone moiety. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
This compound can be classified as a benzodiazole derivative, which is a significant class of compounds in pharmaceuticals known for their diverse biological activities. The specific structure includes a pyrrolidinone ring that contributes to its pharmacological properties. The compound's molecular formula is with a molecular weight of approximately 386.48 g/mol.
The synthesis of 1-benzyl-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves several key steps:
Each step requires careful optimization of reaction conditions to maximize yield and purity, often utilizing catalysts and controlled environments to ensure reproducibility.
The molecular structure of 1-benzyl-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is characterized by:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 386.48 g/mol |
IUPAC Name | 1-benzyl-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one |
InChI | InChI=1S/C24H26N3O/c25-21(22)23(26)24(30)28(17)20(29)19(18)15(16)14(13)12(11)10(9)8(7)6(5)4(3)2/h10-22H,3-8H2,(H,26,30)(H,29,28)(H,19,20)(H,21,22)(H,23,24)(H,25) |
InChI Key | COHYZSPEMHWDJY-UHFFFAOYSA-N |
Canonical SMILES | Cc1ccccc(c1)C(c2cc3c(nc4ccccc4n3c(c2=O)c5ccccc5)=N)=C(NCC(=O)C(C)=C(C)) |
1-benzyl-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions:
These reactions are crucial for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for 1-benzyl-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific biological targets:
This mechanism suggests potential applications in drug development aimed at targeting specific pathways in disease processes.
The physical properties include:
Key chemical properties:
The potential applications of 1-benzyl-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one are primarily in medicinal chemistry:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2